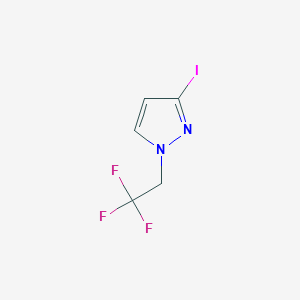

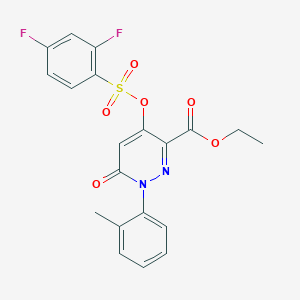

3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Tritium-labeled Probes for GABA Receptors

A derivative of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole was synthesized as a high-affinity probe for GABA receptors. This probe, designed for the synthesis of its tritium-labeled version, was developed through a series of complex chemical transformations, showcasing the compound's utility in neuroscience research to study receptor binding and function (Sammelson & Casida, 2003).

Development of Novel Pyrazole Derivatives

The compound has been used as a building block in the synthesis of novel pyrazole derivatives, including iodinated pyrazoles. These derivatives serve as key intermediates in various chemical syntheses, demonstrating the versatility of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole in medicinal chemistry and crop science research (Guillou et al., 2011).

Chemical Reactivity and Functionalization

Derivatization and Applications of Iodolopyrazolium Salts

The synthesis of iodolopyrazolium salts from derivatives of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole has been explored for their use as synthetic intermediates. These salts have shown utility in site-selective ring openings and as precursors for the generation of anti-inflammatory drug derivatives, highlighting the compound's role in developing new pharmaceutical agents (Boelke et al., 2020).

Synthesis of Pyrazolo[1,5-a]pyrimidines as PDE5 Inhibitors

Advancements in the development of selective and potent PDE5 inhibitors were made through the substitution of 2-(2,2,2-trifluoroethoxy)ethyl at the 1 position of 1H-pyrazolo[4,3-d]pyrimidines. This work highlights the potential of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole derivatives in therapeutic applications, specifically targeting erectile dysfunction (Tollefson et al., 2010).

Applications in Material Science

Energetic Materials Development

The chemical framework of 3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole derivatives has been utilized in the synthesis of energetic materials. These materials are designed for specific applications requiring high energy content and stability, demonstrating the compound's utility beyond biological systems (Zhao et al., 2017).

Propiedades

IUPAC Name |

3-iodo-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-2-1-4(9)10-11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGFAUDCRHJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)